RMC-0331

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

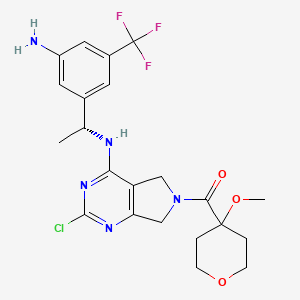

[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-(4-methoxyoxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClF3N5O3/c1-12(13-7-14(22(24,25)26)9-15(27)8-13)28-18-16-10-31(11-17(16)29-20(23)30-18)19(32)21(33-2)3-5-34-6-4-21/h7-9,12H,3-6,10-11,27H2,1-2H3,(H,28,29,30)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBOGRTXXDLZIB-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCOCC4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RMC-0331: A Deep Dive into the Mechanism of Action in KRAS Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1). As a crucial guanine nucleotide exchange factor (GEF), SOS1 plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene. This compound functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and locking KRAS in its inactive state. This mechanism effectively abrogates the constitutive downstream signaling that drives tumorigenesis in KRAS-mutant cancers. Preclinical data demonstrate that this compound exhibits potent in vitro and in vivo anti-tumor activity, particularly in combination with other inhibitors of the RAS-MAPK pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to KRAS and the Role of SOS1

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This cycling is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, leading to RAS activation, and GTPase Activating Proteins (GAPs) that enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1]

Mutations in KRAS, most commonly at codons 12, 13, and 61, impair its ability to hydrolyze GTP, resulting in a constitutively active, GTP-bound state.[1] This leads to persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[3]

Son of Sevenless 1 (SOS1) is a key GEF for RAS proteins.[4] It is recruited to the plasma membrane upon growth factor receptor activation, where it engages with RAS-GDP, facilitating the release of GDP and the subsequent binding of the more abundant cellular GTP.[4] A critical aspect of SOS1-mediated RAS activation is a positive feedback loop, where active RAS-GTP can bind to an allosteric site on SOS1, enhancing its GEF activity and further amplifying RAS signaling.[4] This makes SOS1 an attractive therapeutic target for cancers driven by hyperactive RAS signaling.

This compound: Mechanism of Action

This compound is a preclinical tool compound developed by Revolution Medicines that potently and selectively inhibits the function of SOS1.[4][5] Its primary mechanism of action is the disruption of the direct protein-protein interaction between SOS1 and KRAS.[5] By binding to SOS1, this compound prevents it from engaging with KRAS-GDP, thereby inhibiting the nucleotide exchange process.[5] This leads to an accumulation of KRAS in its inactive, GDP-bound state, effectively shutting down the oncogenic signaling cascade.

The inhibition of the KRAS-SOS1 interaction by this compound has two key consequences:

-

Direct Inhibition of KRAS Activation: It directly blocks the primary mechanism by which mutant KRAS is loaded with GTP.

-

Disruption of the Positive Feedback Loop: By preventing the generation of RAS-GTP, this compound also breaks the allosteric feedback activation of SOS1, leading to a more profound and sustained inhibition of the pathway.

This targeted approach offers a promising strategy for treating a broad range of KRAS-mutant tumors, irrespective of the specific KRAS mutation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant SOS1 inhibitors.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| This compound | GDP/GTP Exchange Assay | SOS1 | 71 | [6] |

| Compound | Animal Model | Dosing | Outcome | Reference |

| This compound | Immunocompetent mice (SHP2-mutant models) | 100-250 mg/kg, p.o., qd | Single-agent anti-tumor activity | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on the viability of KRAS mutant cancer cells.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following represents generalized methodologies for key experiments based on studies of other SOS1 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate KRAS mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in growth medium. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Assay: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Western Blot Analysis for Downstream Signaling

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time points (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of KRAS mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100-250 mg/kg) or vehicle control orally, once daily.

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry). Calculate tumor growth inhibition (TGI).

Resistance Mechanisms

While specific resistance mechanisms to this compound have not been extensively published, potential mechanisms, based on the biology of the RAS pathway and experience with other targeted therapies, may include:

-

Upregulation of SOS2: SOS2 is a homolog of SOS1 that can also function as a RAS GEF. Increased expression or activity of SOS2 could potentially compensate for the inhibition of SOS1.

-

Alterations in Upstream Signaling: Amplification or activating mutations in upstream components like receptor tyrosine kinases (RTKs) could lead to a stronger signal that bypasses the requirement for SOS1-mediated amplification.

-

Mutations in Downstream Effectors: Activating mutations in downstream signaling molecules such as BRAF or PIK3CA could render the cells independent of upstream KRAS signaling.

-

Genomic Alterations in the SOS1 Gene: Mutations in the this compound binding site on SOS1 could prevent the drug from inhibiting its target.

Combination therapies, such as co-targeting SOS1 and other nodes in the RAS pathway (e.g., KRAS G12C inhibitors or MEK inhibitors), are being explored to overcome or delay the onset of resistance.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of KRAS-driven cancers. By directly targeting the SOS1-KRAS interaction, it effectively inhibits the activation of oncogenic KRAS signaling. The available preclinical data demonstrate its potency and in vivo activity. Further investigation into its efficacy across a broader range of KRAS mutations, its combination potential with other targeted agents, and the elucidation of specific resistance mechanisms will be crucial for its clinical development. This technical guide provides a foundational understanding of the mechanism of action of this compound for the scientific community, aiming to facilitate further research and development in this critical area of oncology.

References

- 1. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

RMC-0331 as a Chemical Probe for SOS1 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: SOS1, a Key Mediator in RAS Pathway Activation

Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins (KRAS, HRAS, and NRAS).[1] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it from an inactive to an active signaling state.[1][2] This activation is a critical step in the RAS/MAPK signaling cascade, which is frequently dysregulated in various human cancers, driving tumor cell proliferation, survival, and differentiation.[3] The constitutive activation of this pathway, often due to mutations in RAS or upstream receptor tyrosine kinases (RTKs), makes SOS1 an attractive therapeutic target.[2] RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1, developed by Revolution Medicines, that serves as a valuable chemical probe to investigate SOS1 function and its therapeutic potential.[2][4][5]

This compound: A Potent and Selective SOS1 Inhibitor

This compound, also known as RM-023, was identified through a structure-based drug design approach.[2] It functions by disrupting the protein-protein interaction between SOS1 and RAS, thereby preventing the SOS1-mediated nucleotide exchange and subsequent activation of RAS.[4][5] This mechanism of action effectively blocks downstream signaling through the MAPK pathway.[5]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of SOS1's GEF activity. In biochemical assays measuring the rate of GDP to GTP exchange, this compound exhibits a half-maximal inhibitory concentration (IC50) of 71 nM.[4] In cellular contexts, this compound effectively inhibits RAS pathway signaling and the growth of cancer cells dependent on RAS signaling.[5]

In Vivo Efficacy

The oral bioavailability of this compound allows for its use in in vivo studies.[4][5] In preclinical xenograft models of RAS-addicted cancers, oral administration of this compound has been shown to produce a dose-dependent suppression of RAS pathway activation and inhibit tumor growth.[5] Specifically, in immunocompetent mouse models with SHP2-mutant tumors, this compound demonstrated single-agent anti-tumor activity at doses ranging from 100-250 mg/kg administered orally once daily.[4][6]

Data Presentation

The following tables summarize the available quantitative data for this compound. Further detailed data is expected to be available in the primary publication by Buckl et al.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value | Reference |

| SOS1-mediated GDP/GTP Exchange | IC50 | 71 nM | [4] |

Table 2: In Vivo Activity of this compound

| Model | Dosing Regimen | Outcome | Reference |

| SHP2-mutant tumor model (immunocompetent mice) | 100-250 mg/kg, p.o., qd | Single agent anti-tumor activity | [4][6] |

| RAS-addicted cancer xenograft models | Not specified | Dose-dependent suppression of tumor RAS pathway activation and tumor growth inhibition | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of SOS1 inhibitors like this compound. The specific parameters for this compound would be detailed in its primary publication.

SOS1-Mediated Nucleotide Exchange Assay

This assay quantifies the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on a RAS protein.

Principle: A fluorescently labeled GTP analog is used to monitor its incorporation into RAS. Inhibition of SOS1 activity results in a decreased rate of fluorescence increase.

Materials:

-

Recombinant human SOS1 protein

-

Recombinant human KRAS protein (or other RAS isoform)

-

Mant-GTP (N-Methylanthraniloyl-GTP) or other suitable fluorescent GTP analog

-

GDP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a reaction mixture containing KRAS pre-loaded with GDP in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to SOS1.

-

Initiate the exchange reaction by adding a mixture of SOS1 and Mant-GTP.

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation ~360 nm, Emission ~440 nm for Mant-GTP).

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway, in a cellular context.

Principle: Cells are stimulated to activate the RAS pathway, and the levels of phosphorylated ERK are quantified using methods like Western blotting or ELISA.

Materials:

-

Cancer cell line with a constitutively active or inducible RAS pathway

-

Cell culture medium and supplements

-

Growth factor (e.g., EGF) for stimulation (if required)

-

Test compound (this compound)

-

Lysis buffer

-

Primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2)

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blot or ELISA detection reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation, if necessary.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of p-ERK and t-ERK in the lysates using Western blotting or a quantitative ELISA.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

Plot the normalized p-ERK levels against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an orally administered SOS1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line known to be sensitive to RAS pathway inhibition

-

Vehicle for compound formulation

-

Test compound (this compound)

-

Calipers for tumor measurement

-

Animal welfare and monitoring equipment

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily). Administer vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

SOS1-Mediated RAS Activation Pathway

The following diagram illustrates the central role of SOS1 in the activation of RAS downstream of receptor tyrosine kinases (RTKs).

Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.

Mechanism of Action of this compound

This diagram illustrates how this compound disrupts the interaction between SOS1 and RAS.

Caption: this compound blocks the SOS1-RAS protein-protein interaction.

Experimental Workflow for Characterizing a SOS1 Inhibitor

The following workflow provides a logical progression for the preclinical characterization of a novel SOS1 inhibitor.

Caption: Preclinical characterization workflow for a SOS1 inhibitor.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]

- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. xcessbio.com [xcessbio.com]

The Discovery and Development of RMC-0331: A Potent and Selective SOS1 Inhibitor for RAS-Addicted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. Developed by Revolution Medicines, this compound represents a promising therapeutic strategy for cancers driven by RAS mutations. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key experimental data, and detailed methodologies.

Introduction: Targeting the RAS-SOS1 Interaction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are key regulators of cellular proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. Despite their prevalence, RAS proteins have been notoriously difficult to target directly.

An alternative therapeutic approach is to inhibit the proteins that regulate RAS activity. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By binding to and inhibiting SOS1, this compound prevents this crucial activation step, thereby blocking downstream RAS signaling.[1] SOS1 itself is allosterically activated by RAS-GTP, creating a positive feedback loop that amplifies RAS signaling.[1] this compound disrupts the critical interaction between KRAS and SOS1, offering a targeted approach to suppress the activity of oncogenic RAS.[1]

Discovery and Lead Optimization

The discovery of this compound was guided by a structure-based drug design approach.[1] Building upon existing structural information of the SOS1 protein, a differentiated lead series with a hemi-saturated core was developed to enhance drug-like properties.[1] A modular synthetic approach was employed to rapidly generate a large library of potential SOS1 inhibitors, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1]

Logical Workflow for Discovery and Optimization

The development of this compound followed a logical and iterative workflow, as depicted below.

Caption: Logical workflow for the discovery and development of this compound.

Mechanism of Action: Inhibition of SOS1-Mediated Nucleotide Exchange

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SOS1. This prevents the exchange of GDP for GTP on RAS proteins, effectively locking RAS in its inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway.

Caption: this compound mechanism of action in the RAS signaling pathway.

Preclinical Data

In Vitro Potency

The potency of this compound was assessed by its ability to inhibit SOS1-mediated GDP-GTP exchange in vitro.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | GDP/GTP Exchange Assay | 71 | [2] |

In Vivo Efficacy

Oral administration of this compound has demonstrated single-agent anti-tumor activity in preclinical mouse models of RAS-addicted cancers.

| Animal Model | Dosing | Route of Administration | Frequency | Outcome | Reference |

| Immunocompetent Mice (SHP2-mutant models) | 100-250 mg/kg | Oral (p.o.) | Daily (qd) | Single agent anti-tumor activity | [2] |

Experimental Protocols

In Vitro SOS1-Mediated Nucleotide Exchange Assay (General Protocol)

This protocol describes a general method for measuring the inhibition of SOS1-mediated nucleotide exchange on KRAS, which is the basis for determining the IC50 value of inhibitors like this compound.

Materials:

-

Recombinant human KRAS protein (GDP-loaded)

-

Recombinant human SOS1 protein (catalytic domain)

-

BODIPY-FL-GTP (fluorescent GTP analog) or mant-dGTP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

Test compound (this compound)

-

384-well microplate

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Prepare a solution of KRAS-GDP in assay buffer.

-

Prepare serial dilutions of the test compound (this compound) in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the KRAS-GDP solution.

-

Add the diluted test compound or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding a mixture of SOS1 and BODIPY-FL-GTP to each well.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as BODIPY-FL-GTP binds to KRAS upon the SOS1-catalyzed release of GDP.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID)

Tumor Cell Implantation:

-

Culture human cancer cells with a known RAS mutation (e.g., KRAS G12C).

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

Drug Administration and Efficacy Evaluation:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound for oral gavage.

-

Administer this compound or vehicle to the respective groups at the specified dose and schedule (e.g., 100 mg/kg, daily).

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound is a promising, orally bioavailable SOS1 inhibitor with demonstrated preclinical activity in RAS-driven cancer models. Its development, guided by structure-based design and a modular synthetic strategy, has yielded a potent and selective tool compound for investigating the therapeutic potential of SOS1 inhibition. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound and other SOS1 inhibitors in the treatment of RAS-addicted cancers.

References

- 1. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]

- 2. Opening a New Front Against Pancreatic Cancer | Columbia University Irving Medical Center [cuimc.columbia.edu]

RMC-0331: A Technical Whitepaper on the Disruption of the RAS-SOS1 Interaction for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS GTPases. Its function is central to the RAS signaling pathway, which is frequently hyperactivated in a multitude of human cancers. RMC-0331 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor that directly targets the interaction between SOS1 and RAS. By obstructing this critical protein-protein interface, this compound effectively prevents the SOS1-mediated exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and attenuating downstream oncogenic signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.

Introduction: Targeting the RAS-SOS1 Axis

The RAS family of small GTPases (KRAS, NRAS, and HRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The transition to the active state is facilitated by GEFs, with SOS1 being a primary regulator. In cancer, mutations in RAS proteins or upstream signaling components lead to a constitutively active RAS pathway, driving uncontrolled cell proliferation, survival, and differentiation.

SOS1 represents a compelling therapeutic target for RAS-driven cancers. Inhibition of the RAS-SOS1 interaction provides a strategy to suppress RAS activation regardless of the specific RAS isoform or mutation. This compound was developed to precisely execute this function, offering a promising avenue for therapeutic intervention.

Mechanism of Action of this compound

This compound functions by disrupting the protein-protein interaction between SOS1 and RAS. By binding to SOS1, this compound prevents the formation of the SOS1-RAS complex, which is essential for the catalytic exchange of GDP for GTP on RAS. This leads to a decrease in the levels of active, GTP-bound RAS, and consequently, a reduction in the activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Signaling Pathway Disruption by this compound

Caption: Mechanism of this compound in the RAS signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity

| Assay Type | Parameter | Value | Reference |

| GDP/GTP Exchange Assay | IC50 | 71 nM | [1] |

Table 2: In Vivo Efficacy

| Tumor Model | Dosing | Outcome | Reference |

| PANO2 Pancreatic Cancer (Syngeneic) | 100-250 mg/kg, p.o., qd | Reduced tumor volume | [1] |

| LN229 Glioblastoma (Xenograft) | 100-250 mg/kg, p.o., qd | Reduced tumor volume | [1] |

Note: Detailed quantitative in vivo efficacy data such as percentage tumor growth inhibition is not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are representative protocols and may not reflect the exact procedures used in the discovery and development of this compound.

GDP/GTP Exchange Assay

This assay measures the ability of a compound to inhibit the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.

Materials:

-

Recombinant human SOS1 protein

-

Recombinant human KRAS protein (loaded with GDP)

-

Fluorescent GTP analog (e.g., BODIPY-GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add KRAS-GDP and the fluorescent GTP analog to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding SOS1 protein.

-

Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as the fluorescent GTP analog binds to KRAS upon GDP release.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., LN229 glioblastoma)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

This compound

-

Vehicle formulation

-

Calipers for tumor measurement

Procedure:

-

Cancer cells are cultured and harvested.

-

A specific number of cells (e.g., 5 x 106), often mixed with Matrigel, are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally (p.o.) at specified doses (e.g., 100-250 mg/kg) daily (qd). The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumor growth inhibition (TGI) is calculated to assess efficacy.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in-vivo xenograft study.

Conclusion

This compound is a promising therapeutic agent that targets a fundamental mechanism of RAS activation. Its ability to disrupt the RAS-SOS1 interaction provides a clear rationale for its development in a wide range of RAS-driven cancers. The available preclinical data demonstrates its potency in vitro and its anti-tumor activity in vivo. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

Investigating the Selectivity Profile of RMC-0331: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

RMC-0331 is a potent and selective, orally bioavailable inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By disrupting the crucial interaction between SOS1 and KRAS, this compound effectively blocks RAS activation, a key signaling node in various cancers.[1][2][3] This technical guide provides an in-depth look at the selectivity profile of this compound, presenting key quantitative data and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions by inhibiting the catalytic activity of SOS1, which is responsible for exchanging GDP for GTP on RAS proteins, thereby switching them to their active state.[2] The inhibition of this interaction by this compound prevents the reloading of KRAS with GTP, leading to a suppression of downstream RAS pathway signaling and inhibiting the growth of RAS-driven cancer cells.[3]

Quantitative Selectivity Profile

The potency of this compound against its intended target, SOS1, has been determined through in vitro assays. A key parameter for assessing potency is the half-maximal inhibitory concentration (IC50).

| Target | Assay Type | IC50 (nM) |

| SOS1 | GDP/GTP Exchange Assay | 71 |

| Table 1: In vitro potency of this compound against SOS1.[1] |

While this compound is described as a "selective" inhibitor, a comprehensive selectivity panel screening against a broad range of kinases and other off-target proteins is not publicly available in the reviewed literature. The primary focus of the available information is on its potent inhibition of the SOS1-KRAS interaction.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

GDP/GTP Exchange Assay

This biochemical assay is fundamental to determining the potency of SOS1 inhibitors like this compound. It measures the rate at which SOS1 facilitates the exchange of GDP for a fluorescently labeled GTP analog on KRAS.

Principle: The assay relies on the change in fluorescence of a GTP analog (e.g., BODIPY-GTP) upon binding to KRAS. In the presence of an inhibitor, the SOS1-mediated exchange is blocked, resulting in a lower fluorescence signal.

General Protocol:

-

Reagent Preparation:

-

Recombinant human SOS1 and KRAS proteins are purified.

-

A reaction buffer is prepared, typically containing HEPES, NaCl, MgCl2, and a reducing agent like DTT.

-

Stock solutions of GDP, a fluorescent GTP analog, and this compound at various concentrations are prepared.

-

-

Assay Procedure:

-

KRAS is pre-loaded with GDP.

-

In a microplate, the GDP-loaded KRAS is mixed with the fluorescent GTP analog and varying concentrations of this compound.

-

The reaction is initiated by the addition of SOS1.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Caption: The SOS1-RAS signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the characterization of a SOS1 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]

- 3. This compound | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

RMC-0331: A Deep Dive into its Attenuation of Downstream RAS Signaling

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and mechanism of action of RMC-0331, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). Designed for researchers, scientists, and drug development professionals, this document details the effects of this compound on downstream RAS signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

This compound is an orally bioavailable small molecule that targets the protein-protein interaction between SOS1 and RAS, effectively inhibiting the SOS1-mediated nucleotide exchange on RAS. This action prevents the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state, thereby suppressing the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK cascade. Preclinical evidence demonstrates that this compound exhibits anti-tumor activity in models with RAS-driven mutations.

Mechanism of Action

This compound functions as a competitive inhibitor of the interaction between SOS1 and RAS. By binding to SOS1, it allosterically prevents the binding of RAS, thereby blocking the guanine nucleotide exchange factor (GEF) activity of SOS1. This leads to a reduction in the levels of active, GTP-bound RAS and subsequent inhibition of downstream signaling.

Signaling Pathway Diagram: this compound Inhibition of RAS Activation

RMC-0331: A Potent and Selective SOS1 Inhibitor Targeting RAS-Addicted Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The RAS family of oncogenes represents one of the most frequently mutated drivers of human cancers, yet direct inhibition of RAS proteins has proven to be a formidable challenge for decades. RMC-0331, a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), offers a promising therapeutic strategy for targeting RAS-addicted cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the crucial interaction between SOS1 and RAS, this compound effectively blocks the reloading of RAS with GTP, thereby inhibiting downstream signaling pathways essential for tumor growth and survival. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Disrupting the RAS Activation Cycle

This compound functions by specifically targeting the protein-protein interaction between SOS1 and RAS. In the intricate dance of cellular signaling, SOS1 acts as a pivotal activator of RAS by facilitating the exchange of GDP for GTP, a process that switches RAS to its active, signal-transducing state. This compound competitively binds to a pocket on SOS1 that is critical for its interaction with RAS, thereby preventing the formation of the SOS1-RAS complex. This disruption effectively halts the nucleotide exchange process, leading to an accumulation of RAS in its inactive, GDP-bound form. The subsequent blockade of downstream signaling through pathways such as the MAPK/ERK cascade ultimately results in the inhibition of cancer cell proliferation and survival.

Figure 1: Mechanism of Action of this compound in the RAS Signaling Pathway.

Preclinical Efficacy and Pharmacokinetics

The preclinical profile of this compound demonstrates its potential as a therapeutic agent for RAS-driven cancers. In vitro and in vivo studies have consistently shown its ability to inhibit RAS signaling and suppress tumor growth.

In Vitro Potency

This compound exhibits potent inhibition of SOS1-mediated nucleotide exchange. The half-maximal inhibitory concentration (IC50) for this compound in a biochemical assay measuring the rate of GDP/GTP exchange was determined to be 71 nM[1]. This demonstrates the compound's high potency at the molecular level.

| Parameter | Value | Assay |

| IC50 | 71 nM[1] | GDP/GTP Exchange Assay |

Table 1: In Vitro Potency of this compound

In Vivo Anti-Tumor Activity

Oral administration of this compound has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models of RAS-addicted cancers. In immunocompetent mouse models with SHP2-mutant tumors, daily oral dosing of this compound at 100-250 mg/kg resulted in tumor growth inhibition[1]. These findings highlight the compound's potential for in vivo efficacy.

| Animal Model | Tumor Type | Dosage | Route of Administration | Outcome |

| Immunocompetent Mice | SHP2-mutant tumors | 100-250 mg/kg (daily)[1] | Oral (p.o.) | Single agent anti-tumor activity[1] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro GDP/GTP Exchange Assay

Objective: To determine the in vitro potency of this compound in inhibiting SOS1-mediated nucleotide exchange on RAS.

Methodology:

-

Recombinant human SOS1 and RAS proteins are purified.

-

RAS is pre-loaded with a fluorescently labeled GDP analog.

-

The assay is initiated by the addition of a molar excess of unlabeled GTP in the presence of SOS1.

-

The rate of fluorescence decay, which corresponds to the rate of GDP dissociation from RAS, is monitored over time.

-

The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the nucleotide exchange rate.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Experimental Workflow for the In Vitro GDP/GTP Exchange Assay.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cell lines with known RAS pathway mutations (e.g., SHP2 mutations) are selected.

-

The cancer cells are implanted subcutaneously into the flank of immunocompetent or immunodeficient mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and this compound treatment groups.

-

This compound is formulated for oral administration and dosed daily at specified concentrations (e.g., 100-250 mg/kg).

-

Tumor volume and body weight are measured at regular intervals throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated ERK) to confirm target engagement.

-

The anti-tumor activity is typically expressed as tumor growth inhibition (TGI).

References

The Structure-Activity Relationship of RMC-0331: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key signaling nodes implicated in numerous human cancers. This compound exerts its therapeutic effect by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and inhibiting downstream RAS signaling. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, biological activity, and the experimental methodologies used for its characterization.

Introduction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. The constitutive activation of RAS leads to uncontrolled signaling through downstream effector pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting tumorigenesis.

SOS1 is a key activator of RAS. It facilitates the conversion of the inactive, GDP-bound RAS to its active, GTP-bound state. The interaction between SOS1 and RAS is a critical step in the propagation of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade. Therefore, inhibiting the SOS1-RAS interaction presents a compelling therapeutic strategy for cancers driven by aberrant RAS signaling. This compound has emerged as a promising clinical candidate from this class of inhibitors.

Mechanism of Action

This compound is a non-covalent inhibitor that targets the catalytic site of SOS1, directly competing with RAS-GDP for binding. By occupying this site, this compound prevents the formation of the SOS1-RAS complex, which is essential for the nucleotide exchange process. This disruption leads to a decrease in the levels of active, GTP-bound RAS, and consequently, the attenuation of downstream signaling pathways that drive cancer cell proliferation and survival.

Signaling Pathway

The mechanism of action of this compound is depicted in the following signaling pathway diagram:

Structure-Activity Relationship (SAR)

The core scaffold of this compound is a pyrrolo[3,4-d]pyrimidine .[1] Extensive medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. While a detailed SAR table for this compound and its direct analogs is not publicly available, information from patents filed by Revolution Medicines provides insights into the SAR of this class of SOS1 inhibitors.

The general structure of these inhibitors features a central heterocyclic core with substitutions at key positions to achieve optimal interactions with the SOS1 protein.

Key Structural Features and Inferred SAR:

-

Pyrrolo[3,4-d]pyrimidine Core: This heterocyclic system serves as the fundamental scaffold for engaging with the SOS1 binding pocket.

-

Substitutions on the Pyrimidine Ring: Modifications at this position are crucial for achieving high-affinity binding. Patent literature suggests that various substituted amine groups can be tolerated, influencing both potency and pharmacokinetic properties.

-

Substitutions on the Pyrrole Moiety: Alterations in this region likely fine-tune the inhibitor's interaction with the protein surface and can impact cell permeability and metabolic stability.

The development of this compound involved a modular synthetic approach, which allowed for the rapid exploration of the SAR to optimize potency, physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Biological Activity

This compound demonstrates potent and selective inhibition of SOS1-mediated RAS activation. The biological activity has been characterized using a variety of biochemical and cell-based assays.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and related SOS1 inhibitors from the same chemical class.

| Parameter | Compound | Value | Assay Type | Reference |

| IC50 | This compound | 71 nM | SOS1-mediated GDP/GTP Exchange | [3] |

| Kd | Exemplified Patent Compound | ≤ 0.4 µM | Surface Plasmon Resonance (SPR) | [4] |

| IC50 | Exemplified Patent Compound | ≤ 1 µM | TR-FRET SOS1-KRAS Interaction | [4] |

| IC50 | Exemplified Patent Compound | ≤ 1 µM | Cellular p-ERK Inhibition (PC-9 cells) | [4] |

| IC50 | Exemplified Patent Compound | 0.0125 µM | TR-FRET SOS1-KRAS Interaction | [5] |

| IC50 | Exemplified Patent Compound | 0.087 µM | Cellular p-ERK Inhibition (PC-9 cells) | [5] |

| IC50 | Exemplified Patent Compound | 0.0119 µM | Cellular p-ERK Inhibition (PC-9 cells) | [5] |

Preclinical In Vivo Activity

This compound has demonstrated single-agent anti-tumor activity in preclinical mouse models. Oral administration of this compound at doses of 100-250 mg/kg once daily resulted in tumor growth inhibition in syngeneic mouse models with SHP2 mutations.[3] Specific pharmacokinetic and detailed efficacy data from these studies are not publicly available.

Experimental Protocols

The characterization of this compound and its analogs involves a suite of biochemical and cellular assays to determine their potency, mechanism of action, and cellular effects.

Biochemical Assay: SOS1-KRAS Interaction

A common method to assess the direct inhibition of the SOS1-KRAS interaction is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the proximity of tagged SOS1 and KRAS proteins. Inhibition of their interaction by a compound like this compound leads to a decrease in the FRET signal.

General Protocol:

-

Recombinant, tagged (e.g., His-tagged SOS1 and GST-tagged KRAS) proteins are used.

-

A terbium-labeled anti-tag antibody (donor fluorophore) and a fluorescein-labeled anti-tag antibody (acceptor fluorophore) are employed.

-

In the absence of an inhibitor, the binding of SOS1 and KRAS brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal upon excitation.

-

In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal.

-

The assay is typically performed in a 384-well plate format for high-throughput screening.

-

Compounds are serially diluted to determine the IC50 value.

Cellular Assay: p-ERK Inhibition

To determine the cellular activity of SOS1 inhibitors, the phosphorylation of ERK (a downstream effector of RAS) is measured.

Principle: Inhibition of SOS1 leads to reduced RAS-GTP levels, which in turn decreases the phosphorylation of MEK and subsequently ERK. The levels of phosphorylated ERK (p-ERK) can be quantified using methods like Western Blotting or AlphaLISA.

General Protocol (AlphaLISA):

-

Cancer cells (e.g., PC-9) are seeded in 96-well plates and serum-starved.

-

Cells are pre-treated with serial dilutions of the inhibitor.

-

Cells are stimulated with a growth factor (e.g., EGF) to induce the MAPK pathway.

-

Cells are lysed, and the lysate is transferred to an assay plate.

-

AlphaLISA acceptor beads conjugated to an anti-ERK antibody and donor beads conjugated to an anti-p-ERK antibody are added.

-

In the presence of p-ERK, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

-

The signal is measured, and IC50 values are calculated.

Conclusion

This compound is a potent and selective SOS1 inhibitor with a pyrrolo[3,4-d]pyrimidine core that effectively disrupts the SOS1-KRAS interaction, leading to the inhibition of the RAS-MAPK signaling pathway. While detailed structure-activity relationships are proprietary, available information indicates that systematic optimization of this scaffold has led to a compound with promising preclinical activity. The continued development of this compound and other SOS1 inhibitors holds significant promise for the treatment of RAS-driven cancers. This technical guide provides a foundational understanding of the SAR and biological characterization of this important new class of oncology therapeutics.

References

- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. | BioWorld [bioworld.com]

- 5. Revolution Medicines presents new SOS1 inhibitors | BioWorld [bioworld.com]

RMC-0331: A Technical Guide to its Impact on Guanine Nucleotide Exchange Factor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-0331 is a potent, selective, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for the RAS family of small GTPases. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP, thereby preventing RAS activation and inhibiting downstream signaling through the MAPK pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on GEF activity, and detailed protocols for key experimental assays to evaluate its pharmacological effects.

Introduction: The Role of SOS1 in RAS Pathway Activation

The RAS proteins (KRAS, HRAS, and NRAS) are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is tightly regulated by two main classes of proteins: guanine nucleotide exchange factors (GEFs), which promote the release of GDP and binding of GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1]

Son of Sevenless 1 (SOS1) is a ubiquitously expressed GEF that plays a crucial role in activating RAS in response to upstream signals from receptor tyrosine kinases (RTKs).[2] Upon growth factor binding to an RTK, the adaptor protein Grb2 recruits SOS1 to the plasma membrane, where it can engage with RAS proteins.[3] SOS1 facilitates the dissociation of GDP from RAS, allowing the more abundant cellular GTP to bind, thus switching RAS to its active conformation.[2] Activated RAS then recruits and activates downstream effector proteins, most notably RAF kinases, initiating the MAPK signaling cascade (RAF-MEK-ERK) that drives cellular proliferation, differentiation, and survival.[4] Dysregulation of the RAS-MAPK pathway, often through mutations in RAS itself or upstream regulators, is a hallmark of many human cancers.[5] Therefore, inhibiting key nodes in this pathway, such as the GEF activity of SOS1, represents a promising therapeutic strategy.[2]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of SOS1.[2][6] It functions by disrupting the critical interaction between SOS1 and KRAS, thereby directly inhibiting the guanine nucleotide exchange activity of SOS1.[6][7] This blockade of SOS1-mediated GDP-GTP exchange prevents the reloading of KRAS with GTP, effectively trapping RAS in its inactive, GDP-bound state.[7] The inhibition of RAS activation leads to the suppression of downstream MAPK pathway signaling, as evidenced by a reduction in the phosphorylation of ERK (p-ERK).[4]

dot

Caption: this compound inhibits SOS1, blocking RAS activation and downstream MAPK signaling.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Assay Type | Value | Reference(s) |

| In Vitro Potency | |||

| IC50 vs. SOS1 | GDP/GTP Exchange Assay | 71 nM | [2] |

| In-Cell Potency | |||

| IC50 p-ERK Inhibition | Western Blot / ELISA | Data not publicly available | - |

| Selectivity | |||

| vs. other GEFs | Biochemical/Cell-based Assays | Data not publicly available | - |

| In Vivo Activity | |||

| Dosing & Model | Oral (p.o.), qd; SHP2-mutant immunocompetent mouse models | 100-250 mg/kg | [2] |

| Efficacy | Tumor Growth Inhibition | Single agent anti-tumor activity observed | [2] |

Experimental Protocols

In Vitro SOS1-Mediated Nucleotide Exchange Assay

This protocol is a generalized procedure based on commercially available kits and published methodologies to determine the IC50 of this compound against SOS1 GEF activity.

dot

Caption: Workflow for the in vitro SOS1-mediated nucleotide exchange assay.

Materials:

-

Recombinant human KRAS protein

-

Recombinant human SOS1 protein (catalytic domain)

-

BODIPY-FL-GDP or other fluorescent GDP analog

-

GTP solution

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black plates

Procedure:

-

Prepare GDP-loaded KRAS: Incubate recombinant KRAS with a molar excess of fluorescently labeled GDP to ensure complete loading. Remove unbound GDP via size-exclusion chromatography.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Reaction Setup: In a 384-well plate, add assay buffer, GDP-loaded KRAS, and SOS1.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate Nucleotide Exchange: Add a high concentration of unlabeled GTP to all wells to initiate the exchange reaction.

-

Signal Detection: Monitor the decrease in fluorescence polarization (or HTRF signal) over time using a plate reader. The dissociation of the fluorescent GDP from KRAS results in a decrease in polarization.

-

Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based p-ERK Inhibition Assay

This protocol describes a general method to assess the in-cell potency of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

-

Cancer cell line with a constitutively active RAS-MAPK pathway (e.g., harboring a KRAS mutation).

-

Cell culture medium and supplements.

-

This compound.

-

Growth factor (e.g., EGF) if stimulating the pathway.

-

Lysis buffer.

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Protein quantification assay (e.g., BCA).

Procedure:

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: To reduce basal p-ERK levels, serum-starve the cells for 4-12 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration and determine the IC50.

In Vivo Tumor Xenograft Study

This generalized protocol outlines an in vivo study to evaluate the anti-tumor efficacy of this compound.

dot

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

-

Immunocompromised mice (e.g., nude or NSG).

-

Tumor cell line (e.g., SHP2-mutant cancer cells).

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100-250 mg/kg, once daily).[2] The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a specified endpoint.

-

Efficacy Analysis: Calculate the percent tumor growth inhibition (%TGI) for the this compound treated group compared to the vehicle group.

-

Pharmacodynamic Analysis: At the end of the study, or in a satellite group of animals, collect tumors at a specified time point after the final dose to assess the levels of p-ERK and other biomarkers by western blot or immunohistochemistry to confirm target engagement in vivo.

Conclusion

This compound is a specific and potent inhibitor of the guanine nucleotide exchange factor SOS1. By disrupting the SOS1-KRAS interaction, it effectively blocks RAS activation and downstream MAPK pathway signaling. The available preclinical data demonstrates its in vitro potency and in vivo anti-tumor activity, highlighting its potential as a therapeutic agent for RAS-driven cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar SOS1 inhibitors. Further studies are warranted to fully elucidate its in-cell potency, selectivity profile, and clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent, selective, and orally bioavailable SOS1 inhibitor, this compound, an in vivo tool compound that blocks RAS activation via disruption of the RAS-SOS1 interaction - American Chemical Society [acs.digitellinc.com]

- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]

Methodological & Application

Application Notes and Protocols: RMC-0331 in Pancreatic Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A significant portion of PDAC cases are driven by mutations in the KRAS oncogene, making the KRAS signaling pathway a prime target for drug development. RMC-0331 is a potent and selective, orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, including KRAS, by promoting the exchange of GDP for GTP.[1][2] By disrupting the interaction between SOS1 and KRAS, this compound effectively blocks RAS activation and downstream signaling.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft mouse models of pancreatic cancer.

Mechanism of Action: SOS1 Inhibition

This compound functions by inhibiting the protein-protein interaction between SOS1 and KRAS. This prevents the loading of GTP onto KRAS, thereby keeping it in its inactive, GDP-bound state. This mechanism of action effectively dampens the entire downstream RAS-RAF-MEK-ERK signaling cascade, which is crucial for tumor cell proliferation and survival.

Caption: this compound inhibits SOS1, preventing KRAS activation and downstream signaling.

Data Presentation

While specific preclinical data for this compound in pancreatic cancer xenograft models is not publicly available, the following tables illustrate how to structure and present efficacy and tolerability data from such studies.

Table 1: Illustrative Antitumor Efficacy of this compound in a PANC-1 Subcutaneous Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | Orally, daily | 850 ± 75 | - |

| This compound (100 mg/kg) | Orally, daily | 425 ± 50 | 50 |

| This compound (200 mg/kg) | Orally, daily | 255 ± 40 | 70 |

Table 2: Illustrative Tolerability Profile of this compound

| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) ± SEM (Day 21) | Notable Clinical Observations |

| Vehicle Control | Orally, daily | +5.0 ± 1.5 | None |

| This compound (100 mg/kg) | Orally, daily | +2.1 ± 2.0 | None |

| This compound (200 mg/kg) | Orally, daily | -1.5 ± 2.5 | None |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established best practices for pancreatic cancer xenograft studies.

Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model

This model is well-suited for initial efficacy and tolerability screening of this compound.

1. Cell Culture and Preparation:

-

Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) in their recommended media and conditions.

-

Harvest cells during the exponential growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

-

Anesthetize the mouse using isoflurane or another approved anesthetic.

-

Shave and sterilize the injection site on the flank of the mouse.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank.

-

Monitor the animals for tumor growth.

3. This compound Administration:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral administration (formulation details should be optimized based on the compound's properties). A general dosing range of 100-250 mg/kg, administered orally once daily, has been reported for this compound in other models.[2]

-

Administer the appropriate dose of this compound or vehicle to each mouse daily via oral gavage.

4. Monitoring and Endpoint:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Workflow for a subcutaneous pancreatic cancer xenograft study.

Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model

This model more accurately recapitulates the tumor microenvironment and is suitable for studying local invasion and metastasis.

1. Cell Culture and Preparation:

-

Prepare pancreatic cancer cells as described in Protocol 1.

2. Surgical Procedure for Orthotopic Implantation:

-

Anesthetize the mouse and place it in a sterile surgical field.

-

Make a small incision in the upper left abdominal quadrant to expose the spleen and pancreas.

-

Using a 30-gauge needle, inject 20-30 µL of the cell suspension (containing 1 x 10⁶ cells) into the tail of the pancreas.

-

Suture the abdominal wall and close the skin with wound clips or sutures.

-

Provide post-operative care, including analgesics and monitoring for recovery.

3. This compound Administration and Monitoring:

-

Allow a recovery period of 3-5 days before initiating treatment.

-

Administer this compound or vehicle as described in Protocol 1.

-

Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

-

Monitor animal health and body weight regularly.

4. Endpoint and Analysis:

-

At the study endpoint, euthanize the mice and perform a necropsy to assess the primary tumor and look for signs of metastasis to other organs (e.g., liver, lungs).

-

Excise the primary tumor and any metastatic lesions for further analysis.

Caption: Workflow for an orthotopic pancreatic cancer xenograft study.

Conclusion

This compound represents a promising therapeutic agent for KRAS-driven pancreatic cancer due to its targeted mechanism of inhibiting the SOS1-KRAS interaction. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy and tolerability of this compound in well-established subcutaneous and orthotopic xenograft models of pancreatic cancer. While specific preclinical data for this application is not yet in the public domain, the provided methodologies and data presentation templates will enable researchers to design and execute robust studies to explore the potential of this novel therapeutic approach.

References

Application Notes and Protocols for RMC-0331 Treatment of Lung Adenocarcinoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-0331 is a potent, selective, and orally bioavailable small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by promoting the exchange of GDP for GTP.[1] In lung adenocarcinoma, particularly in cases driven by KRAS mutations, the SOS1-mediated activation of KRAS is a key signaling node responsible for tumor cell proliferation and survival. This compound disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing KRAS activation and inhibiting downstream signaling pathways, such as the MAPK/ERK pathway.[1] Preclinical studies have demonstrated that this compound exhibits anti-tumor activity in various RAS-addicted cancer models, both as a single agent and in combination with other targeted therapies.[1]

These application notes provide a summary of the effects of this compound on lung adenocarcinoma cell lines and detailed protocols for key in vitro experiments to evaluate its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines

While specific IC50 values for this compound in a comprehensive panel of lung adenocarcinoma cell lines are not publicly available, the following table provides a template for organizing such data. The IC50 for this compound in a biochemical assay measuring the rate of GDP/GTP exchange is reported to be 71 nM.[2] It is anticipated that KRAS-mutant lung adenocarcinoma cell lines, such as NCI-H358 (KRAS G12C), A549 (KRAS G12S), and Calu-1 (KRAS G12C), would be sensitive to this compound treatment.

| Cell Line | KRAS Mutation Status | This compound IC50 (nM) | Notes |

| NCI-H358 | G12C | Data not available | Expected to be sensitive. |

| A549 | G12S | Data not available | Expected to be sensitive. |

| Calu-1 | G12C | Data not available | Expected to be sensitive. |

| H1975 | EGFR L858R, T790M | Data not available | Expected to be less sensitive (KRAS wild-type). |